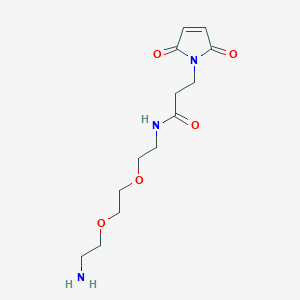
DBCO-PEG3-propionic EVCit-PAB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG3-propionic EVCit-PAB: is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a DBCO (dibenzocyclooctyne) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This compound is widely used in bioconjugation and drug delivery applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound is synthesized through a series of chemical reactions involving the formation of the DBCO group, PEG (polyethylene glycol) chain, and propionic acid moiety.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): this compound undergoes SPAAC reactions with azide-containing molecules to form stable triazole rings.
Oxidation and Reduction Reactions: These reactions are less common but can be employed in specific contexts to modify the compound.
Common Reagents and Conditions:
Azides: Commonly used azide-containing molecules include organic azides and azide-functionalized biomolecules.
Catalysts: SPAAC reactions typically do not require catalysts due to the strain-promoted nature of the reaction.
Major Products Formed:
Triazole Derivatives: The primary product of SPAAC reactions is a triazole ring, which is highly stable and biocompatible.
Aplicaciones Científicas De Investigación
Chemistry: DBCO-PEG3-propionic EVCit-PAB is used in the synthesis of ADCs, which are important in targeted cancer therapy. Biology: It is employed in bioconjugation studies to label and track biomolecules. Medicine: ADCs synthesized using this linker are used in the treatment of various cancers. Industry: The compound is used in the development of diagnostic tools and drug delivery systems.
Molecular Targets and Pathways:
Antibody-Drug Conjugates (ADCs): The DBCO group in the linker reacts with azide groups on the drug molecule, forming a stable triazole ring that links the drug to the antibody.
Pathways: The ADCs target specific cancer cells, delivering the drug directly to the tumor site, minimizing systemic toxicity.
Comparación Con Compuestos Similares
DBCO-PEG4-propionic EVCit-PAB: Similar linker with a longer PEG chain.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): Another linker used in ADC synthesis.
DSS Crosslinker: A non-cleavable linker used in ADCs.
Uniqueness: DBCO-PEG3-propionic EVCit-PAB is unique due to its cleavable nature and the efficiency of SPAAC reactions, which do not require catalysts and proceed under mild conditions.
Propiedades
IUPAC Name |
tert-butyl (4S)-4-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H74N8O13/c1-37(2)50(53(71)61-43(14-10-27-58-54(56)72)51(69)59-42-20-16-38(36-64)17-21-42)62-52(70)44(22-25-49(68)76-55(3,4)5)60-47(66)26-29-73-31-33-75-34-32-74-30-28-57-46(65)23-24-48(67)63-35-41-13-7-6-11-39(41)18-19-40-12-8-9-15-45(40)63/h6-9,11-13,15-17,20-21,37,43-44,50,64H,10,14,22-36H2,1-5H3,(H,57,65)(H,59,69)(H,60,66)(H,61,71)(H,62,70)(H3,56,58,72)/t43-,44-,50-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUSTSWXLIVFAE-OZWZKPQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H74N8O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1055.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)- (9CI)](/img/structure/B8116070.png)






![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116122.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8116124.png)



